molecular formula C18H24N2O3 B1387432 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170842-40-6

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1387432
CAS No.: 1170842-40-6
M. Wt: 316.4 g/mol
InChI Key: DWBODAWVEXJKMZ-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that the compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells. Additionally, it has shown binding affinity to various receptors, indicating its potential role in modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further supporting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules . This inhibition leads to cell cycle arrest in the G2/M phase, preventing cells from undergoing mitosis. Additionally, the compound has been shown to modulate the activity of various signaling pathways, including those involved in apoptosis and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, suggesting that they may also contribute to its overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include alkylation to introduce the ethyl group and methoxy group, followed by the formation of the piperidine ring and carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

  • Substitution: The ethyl and methoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Piperidine-4-carboxylic acid derivatives.

  • Substitution: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Melatonin: Another indole derivative with significant biological activity.

  • Serotonin: A well-known neurotransmitter with similar structural features.

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

Uniqueness: 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is unique due to its specific structural modifications, which can impart distinct biological and chemical properties compared to other indole derivatives.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and potential applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[(1-ethyl-5-methoxyindol-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-20-12-14(16-10-15(23-2)4-5-17(16)20)11-19-8-6-13(7-9-19)18(21)22/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBODAWVEXJKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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